

# Application Notes and Protocols: Elucidating the CETP-Evacetrapib Interaction Using CRISPR-Cas9

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Compound of Interest		
Compound Name:	Evacetrapib	
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### Introduction

Cholesteryl ester transfer protein (CETP) is a critical plasma glycoprotein that mediates the transfer of cholesteryl esters and triglycerides between lipoproteins.[1] Synthesized in the liver, CETP facilitates the exchange of triglycerides from very-low-density lipoproteins (VLDL) and low-density lipoproteins (LDL) for cholesteryl esters from high-density lipoproteins (HDL).[1][2] This action remodels HDL particles and influences the reverse cholesterol transport pathway, making CETP a significant target for therapeutic intervention in cardiovascular disease.[3][4]

**Evacetrapib** is a potent, orally active inhibitor of CETP.[5] Early clinical trials demonstrated that **Evacetrapib** significantly increases HDL cholesterol levels while decreasing LDL cholesterol levels.[6][7] However, despite these promising effects on lipid profiles, the large-scale ACCELERATE clinical trial was terminated because **Evacetrapib** failed to reduce major cardiovascular events.[7][8] This paradoxical outcome highlights the need for a deeper understanding of the molecular interactions between **Evacetrapib** and CETP and the downstream consequences of CETP inhibition.

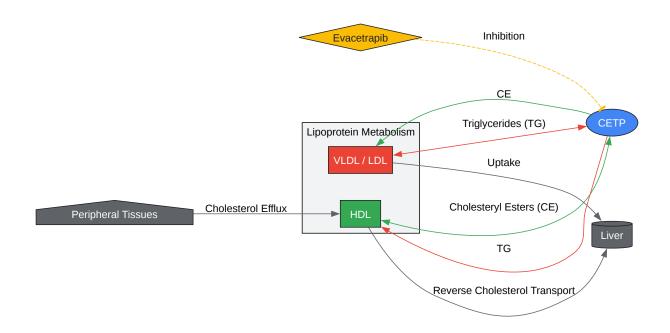
The CRISPR-Cas9 gene-editing platform offers a powerful tool to investigate the precise mechanism of action of CETP inhibitors. By creating a clean genetic knockout of the CETP gene in a relevant cell model, such as human hepatocytes, researchers can definitively parse



the on-target effects of **Evacetrapib** from any potential off-target activities. This application note provides a detailed protocol for utilizing CRISPR-Cas9 to study the CETP-**Evacetrapib** interaction, offering a robust framework for investigating CETP biology and the efficacy of its inhibitors.

## Signaling Pathways and Experimental Logic

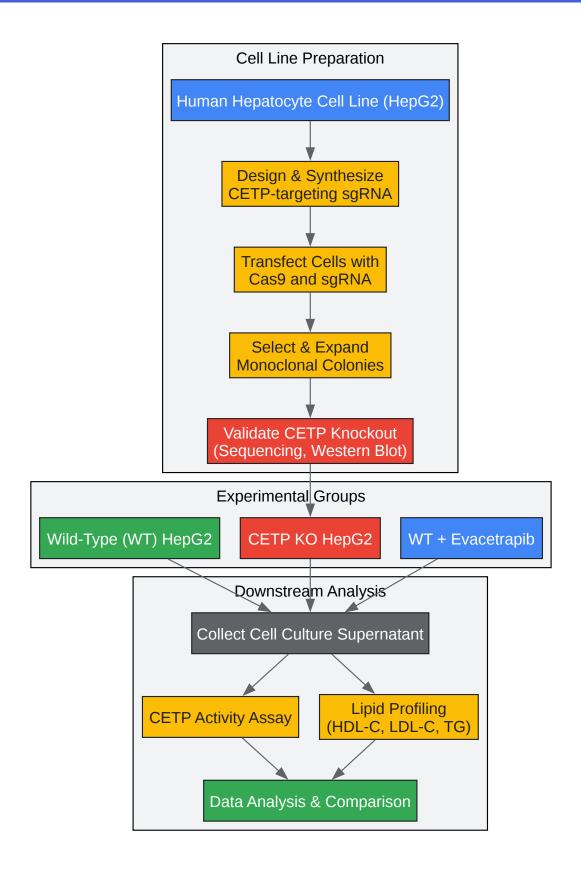
To visualize the role of CETP in lipid metabolism and the logic of the proposed experimental design, the following diagrams are provided.



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Caption: CETP-mediated lipid transfer between HDL and VLDL/LDL.





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Caption: Experimental workflow for CRISPR-Cas9 study of CETP.



## Experimental Protocols CRISPR-Cas9 Mediated Knockout of CETP in HepG2 Cells

This protocol describes the generation of a stable CETP knockout human hepatocyte cell line.

#### Materials:

- HepG2 cell line (ATCC® HB-8065™)
- DMEM high-glucose medium, fetal bovine serum (FBS), penicillin-streptomycin
- Cas9 nuclease (e.g., TrueCut<sup>™</sup> Cas9 Protein v2)
- Synthetic single guide RNA (sgRNA) targeting CETP exon 1 (e.g., designed using Synthego's tool)
- Lipofectamine™ CRISPRMAX™ Cas9 Transfection Reagent
- Opti-MEM™ I Reduced Serum Medium
- Phosphate-buffered saline (PBS)
- T7 Endonuclease I Assay Kit
- DNA sequencing service
- Anti-CETP antibody and secondary antibody for Western blot

#### Protocol:

- Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillinstreptomycin at 37°C in a 5% CO<sub>2</sub> incubator.
- sgRNA Design: Design at least two sgRNAs targeting the first exon of the human CETP gene to maximize the probability of generating a loss-of-function frameshift mutation.



- RNP Complex Formation: Prepare ribonucleoprotein (RNP) complexes by mixing Cas9
  protein and the synthetic sgRNA according to the manufacturer's instructions. This DNA-free
  method minimizes off-target effects.[9]
- Transfection: Transfect HepG2 cells with the RNP complexes using a lipid-based transfection reagent like Lipofectamine™ CRISPRMAX™.
- Assessment of Editing Efficiency: 72 hours post-transfection, harvest a portion of the cells.
   Extract genomic DNA and perform a T7 Endonuclease I assay or Sanger sequencing of the target locus to confirm editing efficiency.
- Single-Cell Cloning: Dilute the remaining transfected cells to a concentration of a single cell per well in 96-well plates to isolate monoclonal colonies.
- Screening and Validation: Once colonies are established, screen them for CETP knockout.
  - Genomic DNA Sequencing: Sequence the target region of the CETP gene to identify clones with frameshift-inducing insertions or deletions (indels).
  - Western Blot: Perform a Western blot on cell lysates using an anti-CETP antibody to confirm the absence of CETP protein expression in candidate clones.
- Expansion: Expand the validated CETP knockout (KO) and wild-type (WT) control clones for subsequent experiments.

## **Evacetrapib** Treatment and Sample Collection

#### Materials:

- Validated CETP KO and WT HepG2 cells
- Evacetrapib (LY2484595)
- DMSO (vehicle control)
- Serum-free cell culture medium

#### Protocol:



- Cell Plating: Plate WT and CETP KO HepG2 cells in 6-well plates and allow them to reach 80-90% confluency.
- Treatment Setup: Prepare three experimental groups:
  - Group 1: WT HepG2 cells + Vehicle (DMSO)
  - Group 2: WT HepG2 cells + Evacetrapib (e.g., 100 nM final concentration)
  - Group 3:CETP KO HepG2 cells + Vehicle (DMSO)
- Dosing: Aspirate the growth medium and replace it with serum-free medium containing the respective treatments. Incubate for 48 hours.
- Sample Collection: After incubation, collect the cell culture supernatant from each well.
   Centrifuge to remove cell debris and store at -80°C for CETP activity and lipid analysis. Lyse the cells for protein quantification.

## **CETP Activity Assay**

This protocol uses a fluorometric assay to measure CETP activity in the collected supernatant.

#### Materials:

- CETP Activity Assay Kit (e.g., Roar Biomedical, RB-CETP)[4][10]
- Collected cell culture supernatants
- Fluorometric plate reader (Excitation: 465 nm, Emission: 535 nm)

#### Protocol:

- Assay Preparation: Follow the manufacturer's protocol.[4] This typically involves preparing a
  reaction mixture containing a donor particle with a self-quenched fluorescent lipid and an
  acceptor particle.
- Sample Addition: Add a defined volume of cell culture supernatant to each well of a 96-well black plate.



- Reaction Initiation: Add the reaction mixture to each well to start the CETP-mediated transfer
  of the fluorescent lipid.
- Kinetic Measurement: Immediately place the plate in a fluorometer pre-set to 37°C. Measure the increase in fluorescence intensity every 5 minutes for at least 1 hour.
- Data Analysis: Calculate the rate of fluorescence increase (RFU/min). This rate is directly
  proportional to the CETP activity. Normalize the activity to the total protein concentration of
  the cell lysate from the corresponding well.

## **Lipid Profiling**

#### Materials:

- Collected cell culture supernatants
- Commercial kits for measuring HDL-C, LDL-C, and Triglycerides (TG)
- Spectrophotometric plate reader

#### Protocol:

- Sample Preparation: Thaw the collected supernatants on ice.
- Lipid Measurement: Use commercially available colorimetric or fluorometric assay kits to quantify the concentrations of HDL-C, LDL-C, and TG in the supernatant according to the manufacturer's instructions.
- Data Analysis: Calculate the concentration of each lipid component (in mg/dL or mmol/L).

## **Data Presentation**

The quantitative data generated from these experiments can be summarized in the following tables for clear comparison.

Table 1: CETP Activity in Different Experimental Groups



Experimental Group	Normalized CETP Activity (RFU/min/mg protein)	% Inhibition (relative to WT)
Wild-Type (WT) + Vehicle	Expected Value	0%
WT + Evacetrapib	Expected Value	Expected Value
CETP KO + Vehicle	Expected Value (close to zero)	~100%

Table 2: Lipid Profile Analysis of Cell Culture Supernatant

Experimental Group	HDL-C (mg/dL)	LDL-C (mg/dL)	Triglycerides (mg/dL)
Wild-Type (WT) + Vehicle	Expected Value	Expected Value	Expected Value
WT + Evacetrapib	Expected Value (Increased)	Expected Value (Decreased)	Expected Value (Increased)
CETP KO + Vehicle	Expected Value (Increased)	Expected Value (Decreased)	Expected Value (Increased)

## **Expected Outcomes and Interpretation**

- CETP Knockout Confirmation: The CETP KO cell line should show no detectable CETP protein via Western blot and negligible activity in the fluorometric assay. This confirms the validity of the model.
- Effect of **Evacetrapib**: In WT cells, **Evacetrapib** is expected to significantly inhibit CETP activity. This inhibition should correlate with an increase in HDL-C and a decrease in LDL-C in the supernatant, mimicking the drug's known pharmacological effect.[5][11]
- Phenocopying with Knockout: The lipid profile of the CETP KO cells (increased HDL-C, decreased LDL-C) should closely resemble that of the Evacetrapib-treated WT cells. This result would provide strong evidence that the primary effect of Evacetrapib on lipid profiles is mediated through its direct inhibition of CETP.



• Discrepancies and Further Investigation: Any significant differences in the lipid profiles between the CETP KO cells and the **Evacetrapib**-treated WT cells could suggest potential off-target effects of the drug, warranting further investigation.

By employing this rigorous, genetically controlled approach, researchers can definitively characterize the on-target effects of **Evacetrapib** and other CETP inhibitors, providing crucial insights for future drug development in the field of cardiovascular disease.

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